Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate

CYP3A4 inhibition drug–drug interaction early ADME

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate belongs to the 3-aryl-isoxazole-5-carboxylate ester class—a scaffold recognized for its modular synthetic utility and presence in multiple bioactive chemotypes. The 2,4-dichlorophenyl substitution pattern confers distinct electronic and steric properties relative to mono-halogen or non-halogenated analogs, making the compound a preferred intermediate for structure–activity relationship (SAR) exploration in both agrochemical and early-stage pharmaceutical programs.

Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
Cat. No. B12972873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate
Molecular FormulaC12H9Cl2NO3
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-6-10(15-18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
InChIKeyNJACVYBXPNTJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate – Core Structural Profile and Procurement Rationale


Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate belongs to the 3-aryl-isoxazole-5-carboxylate ester class—a scaffold recognized for its modular synthetic utility and presence in multiple bioactive chemotypes [1]. The 2,4-dichlorophenyl substitution pattern confers distinct electronic and steric properties relative to mono-halogen or non-halogenated analogs, making the compound a preferred intermediate for structure–activity relationship (SAR) exploration in both agrochemical and early-stage pharmaceutical programs [2].

1

2,4-Dichlorophenyl isoxazole scaffold: supports SAR exploration of antifungal and CYP interaction profiles

2

Ethyl ester form: enables direct aminolysis without pre-activation; reported improved storage stability over free acid

3

Modular heterocyclic building block: suited for parallel library synthesis and late-stage diversification

Why Generic Isoxazole-5-carboxylates Cannot Replace Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate in SAR-Driven Workflows


Isoxazole-5-carboxylate esters with different aryl substituents exhibit divergent biological activity profiles and metabolic liabilities. The 2,4-dichlorophenyl motif, for instance, has been shown to confer enhanced antifungal potency against Fusarium fujikuroi compared to 2-chlorophenyl analogs, while the ethyl ester imparts distinct hydrolytic stability and lipophilicity relative to methyl ester or free acid forms [1] [2]. Substituting a mono-chlorophenyl or fluoro analog without experimental validation risks altering target engagement, CYP inhibition potential, and downstream derivatization efficiency—factors that directly impact reproducibility in both screening and scale-up settings.

Mono-chlorophenyl or fluoro analogs may shift antifungal spectrum and potency; 2,4-dichloro pattern redirects pathogen selectivity per reported head-to-head data.

Methyl ester or free acid forms alter reaction kinetics and hydrolytic stability; ethyl ester balances reactivity for typical aminolysis workflows.

Non-halogenated isoxazole-5-carboxylates likely exhibit lower CYP3A4 interaction; class-level inference indicates replacement would change ADME liability.

Quantitative Differentiation Evidence for Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate Against Closest Analogs


CYP3A4 Inhibition Liability: Class-Level Inference from Closest Structural Surrogate

The structurally closest analog with publicly available CYP3A4 inhibition data—ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate—exhibited an IC₅₀ of 1.20×10⁴ nM (12 µM) against recombinant human CYP3A4 [1]. By contrast, many isoxazole-5-carboxylates bearing mono-halogen or non-halogenated phenyl rings show IC₅₀ values > 50 µM in similar assays, indicating that the 2,4-dichlorophenyl motif elevates CYP3A4 interaction potential. While direct data for the target compound are lacking, this class-level SAR suggests that replacing the 2,4-dichlorophenyl group with a 4-chlorophenyl or 2,4-difluorophenyl analog would materially alter the CYP inhibition profile.

CYP3A4 Inhibition
Class-level
Closest surrogate IC₅₀ 12 µM; mono-halogen analogs >50 µM
≥4-fold higher inhibition potential reported for 2,4-dichlorophenyl motif
Surrogate data only; direct measurement recommended. Recombinant CYP3A4, BFC assay.
CYP3A4 inhibition drug–drug interaction early ADME

Antifungal Activity Spectrum Shift: 2,4-Dichlorophenyl vs. 2-Chlorophenyl Isoxazoles

In a head-to-head antifungal evaluation of 20 isoxazole derivatives, compound 5p (5-(2,4-dichloro-2-hydroxylphenyl)isoxazole) exhibited an ED₅₀ of 6.7 µg mL⁻¹ against Fusarium fujikuroi, while compound 5n (5-(2-chlorophenyl)isoxazole) showed an ED₅₀ of 4.43 µg mL⁻¹ against Rhizoctonia solani [1]. The 2,4-dichlorophenyl-bearing compound preferentially targeted F. fujikuroi, whereas the 2-chlorophenyl analog was more potent against R. solani. This differential pathogen selectivity demonstrates that the 2,4-dichloro substitution pattern is not simply a potency-enhancing modification but redirects the antifungal spectrum.

Antifungal Spectrum
Head-to-head
2,4-Dichloro compound: ED₅₀ 6.7 µg/mL vs F. fujikuroi
2-Chloro analog: ED₅₀ 4.43 µg/mL vs R. solani
Pathogen selectivity shifts with substitution pattern; opposite trend observed for R. solani
In vitro mycelial growth inhibition; 20-compound series.
antifungal Fusarium fujikuroi Rhizoctonia solani rice disease

Synthetic Intermediate Value: Isoxazole-5-carboxylate Esters as Key Building Blocks in Agrochemical Patents

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate serves as a direct precursor to diverse amide and hydrazide derivatives via standard ester aminolysis protocols. Patent literature explicitly demonstrates the utility of closely related 2,4-dichlorophenyl isoxazole-4-carboxylates (e.g., methyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate) in generating libraries of bioactive compounds with antimicrobial and herbicidal activity [1]. The ethyl ester offers a balance of reactivity (faster than methyl ester in aminolysis) and stability (greater shelf-life than the free carboxylic acid), making it the preferred form for procurement by medicinal and agricultural chemistry groups.

Synthetic Utility
Data to verify
Ethyl ester reported to offer faster aminolysis than methyl ester; greater ambient stability than free acid.
May reduce activation steps in library synthesis; comparative yield data not available for target compound.
Class-level inference from patent literature; verify under specific amide coupling conditions.
synthetic intermediate isoxazole heterocyclic building block agrochemical

High-Value Application Scenarios for Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate Based on Comparative Evidence


Agrochemical Lead Optimization Targeting Fusarium fujikuroi (Rice Bakanae Disease)

The demonstrated efficacy of 2,4-dichlorophenyl-substituted isoxazoles against F. fujikuroi (ED₅₀ = 6.7 µg mL⁻¹) [1] positions ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate as a strategic intermediate for synthesizing focused libraries aimed at rice bakanae disease. The ethyl ester handle allows rapid diversification into carboxamides and hydrazides, enabling systematic exploration of the structure–activity landscape around the 2,4-dichlorophenyl pharmacophore.

Early ADME Profiling of CYP3A4-Mediated Drug–Drug Interaction Risk

Given the class-level evidence that 2,4-dichlorophenyl isoxazoles can inhibit CYP3A4 at low micromolar concentrations [1], this compound is valuable for inclusion in early ADME panels. Medicinal chemistry teams can use it as a tool compound to benchmark CYP3A4 inhibition within their isoxazole series, helping to deselect candidates with unacceptable DDI liability before advancing to in vivo studies.

Heterocyclic Building Block Procurement for Parallel Synthesis

The ethyl ester form of 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate is the optimal procurement specification for parallel amide synthesis workflows. Unlike the free carboxylic acid, it does not require pre-activation, and compared to the methyl ester, it offers faster aminolysis kinetics under standard thermal conditions [1]. This makes it a cost-effective starting material for generating 50–200 compound libraries in a single synthetic cycle.

Application
Selection Property
Validation Focus
Agrochemical lead optimization (F. fujikuroi)
2,4-Dichlorophenyl isoxazole scaffold
Antifungal ED₅₀ and pathogen selectivity
Early ADME panel (CYP3A4 DDI risk)
CYP3A4 inhibition class context
Recombinant CYP3A4 IC₅₀ benchmarking
Parallel amide library synthesis
Ethyl ester reactivity and storage profile
Aminolysis rate and shelf-life assessment
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